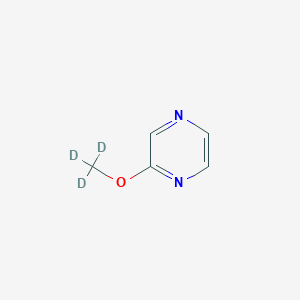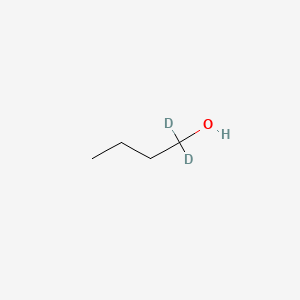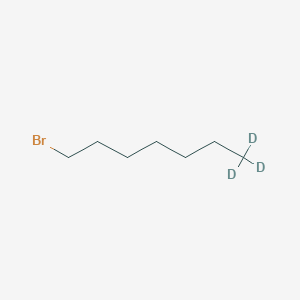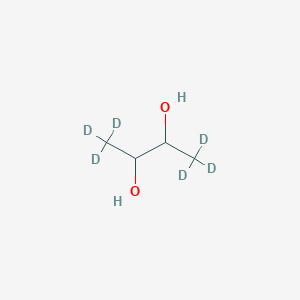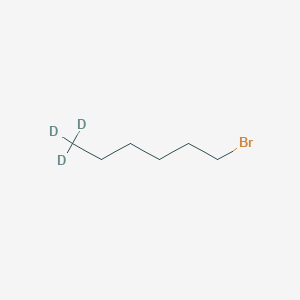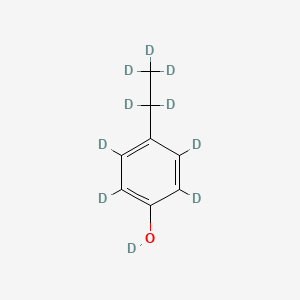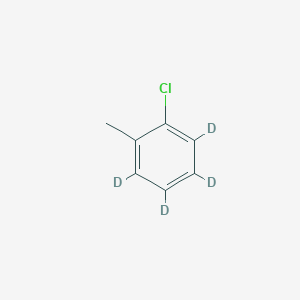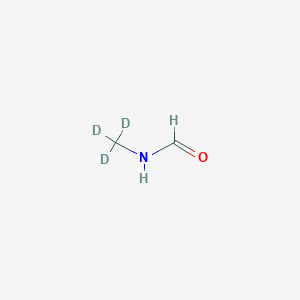
N-Methyl-d3-formamide
Vue d'ensemble
Description
N-Methyl-d3-formamide is a deuterated form of N-methylformamide, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound has the molecular formula HCONHCD3 and a molecular weight of 62.09 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-d3-formamide can be synthesized through the catalytic dehydrogenation of methyl alcohol to produce methyl formate, followed by an aminating reaction with methylamine . The reaction conditions typically involve temperatures ranging from 150 to 350°C and pressures from 0 to 0.2 MPa for the dehydrogenation step, and temperatures from 0 to 90°C and pressures from 0 to 1.5 MPa for the aminating step .
Industrial Production Methods
The industrial production of this compound follows a two-step continuous process. The first step involves the catalytic dehydrogenation of methyl alcohol to produce methyl formate. The second step involves the aminating reaction of methyl formate with methylamine to produce this compound . This method is advantageous due to its high selectivity and continuous production capability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-d3-formamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its metathesis with dimethyl carbonate, which proceeds through three stages: tautomeric conversion to iminol, addition of dimethyl carbonate, and cleavage of the methyl formate molecule .
Common Reagents and Conditions
Common reagents used in reactions with this compound include dimethyl carbonate, alcohols, and various catalysts. The reaction conditions often involve the presence of alcohols to catalyze the reactions and reduce activation enthalpies .
Major Products
The major products formed from the reactions of this compound include N,O-dimethylcarbamate and methyl formate .
Applications De Recherche Scientifique
N-Methyl-d3-formamide is widely used in scientific research due to its unique isotopic properties. It is used in various fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In metabolic studies and as a tracer in biochemical research.
Medicine: In the development of pharmaceuticals and as a reference standard in drug testing.
Industry: In the production of polymers and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-d3-formamide involves its interaction with molecular targets through its formamide group. The compound undergoes tautomeric conversion to iminol, which then reacts with various reagents to form different products . The molecular pathways involved include the addition of reagents to the N=C π-bond of iminol and the subsequent cleavage of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl-d3-formamide include:
- N,N-Dimethylformamide
- N-Methylformamide
- Dimethyl fumarate-2,3-d2
- Methyl benzoate-d8
- N-Methylformamide-1-13C
Uniqueness
This compound is unique due to its deuterated methyl group, which provides distinct isotopic properties. This makes it particularly useful in isotopic labeling studies and as a reference standard in various analytical techniques .
Propriétés
IUPAC Name |
N-(trideuteriomethyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHXGZTWNVVOU-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87955-92-8 | |
| Record name | 87955-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



